N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a naphthalene ring, a cyclopentyl group, and a hydroxyethoxy moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This can be achieved through the reaction of naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions. The cyclopentyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxyethoxy group through an etherification reaction using ethylene glycol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of ether or ester derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: Compounds with similar core structures but different substituents.
Cyclopentyl derivatives: Compounds featuring the cyclopentyl group with varying functional groups.
Hydroxyethoxy derivatives: Compounds containing the hydroxyethoxy moiety attached to different core structures.
Uniqueness
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-12-13-23-19(10-3-4-11-19)14-20-18(22)17-9-5-7-15-6-1-2-8-16(15)17/h1-2,5-9,21H,3-4,10-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLPWCSLOMGRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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